

Application Note: In Vitro Characterization of 2-(4-Ethylphenyl)azepane

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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)azepane

CAS No.: 383131-12-2

Cat. No.: B11896111

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Introduction & Compound Analysis

2-(4-Ethylphenyl)azepane represents a specific structural class of 2-substituted nitrogen heterocycles.[1] While the 4-phenylazepane scaffold is well-documented in opioid analgesics (e.g., Ethoheptazine), the 2-phenylazepane core bears significant structural homology to 2-phenylpiperidines (e.g., Methylphenidate, Desoxypipradrol).[1] This structural shift often transitions pharmacological activity from mu-opioid agonism to monoamine transporter (MAT) inhibition or NMDA receptor antagonism.[1]

The addition of a 4-ethyl group to the phenyl ring significantly increases lipophilicity (estimated), enhancing blood-brain barrier (BBB) permeability but complicating in vitro solubility. This guide provides a standardized workflow for characterizing this Novel Chemical Entity (NCE) using fluorescence-based kinetic assays and metabolic stability profiling.

Key Pharmacophore Features[1][2][3]

- Azepane Ring: 7-membered saturated amine; provides unique conformational flexibility compared to piperidines.[1]

- 4-Ethylphenyl Moiety: Increases hydrophobic interaction with transporter binding pockets (e.g., DAT/NET).[1]
- 2-Position Substitution: Sterically directs the molecule toward monoamine reuptake sites rather than opioid receptors.[1]

Solubilization & Stock Preparation (Critical Step)

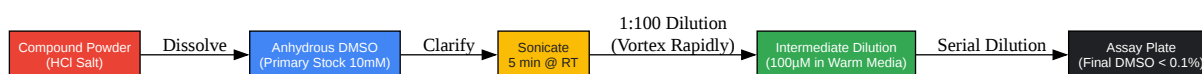
Due to the lipophilic nature of the ethyl-substituted phenyl ring, **2-(4-Ethylphenyl)azepane** is prone to precipitation in aqueous media.[1] Proper stock preparation is the single most critical factor for assay reproducibility.

Protocol: DMSO "Step-Down" Dilution

Objective: Create a stable stock solution that prevents "crashing out" upon addition to cell culture media.[1]

- Primary Stock (10 mM): Dissolve **2-(4-Ethylphenyl)azepane** hydrochloride salt in anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[1] Sonicate for 5 minutes at room temperature if turbidity persists.
- Intermediate Dilution (100x): Dilute the Primary Stock 1:10 into warm (37°C) culture media (e.g., DMEM) rapidly while vortexing.
 - Note: Do not dilute directly into cold media; this causes immediate precipitation of lipophilic amines.[1]
- Working Solution (1x): Dilute the Intermediate solution 1:10 into the final assay buffer.
 - Final DMSO Concentration: Must be (v/v) to avoid solvent toxicity.

Workflow Visualization



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Figure 1: Step-down dilution workflow to maintain solubility of lipophilic azepanes.

Cytotoxicity Profiling (Safety Gate)

Before functional characterization, the non-toxic therapeutic window must be established using an MTT assay.

Cell Line: HEK293 (standard) or SH-SY5Y (neuronal model).[1]

Protocol: MTT Cell Viability Assay

- Seeding: Plate HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.
- Treatment: Aspirate media. Add 100 µL of compound (0.1 nM – 100 µM, log scale). Include Vehicle Control (0.1% DMSO) and Positive Control (10% DMSO or Triton X-100).
- Incubation: Incubate for 24 hours.
- Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
- Solubilization: Add 100 µL DMSO to dissolve formazan crystals.
- Read: Measure Absorbance at 570 nm.

Data Output: Calculate

for viability. Functional assays must be performed at concentrations below the value.

Functional Assay: Monoamine Transporter Uptake

Rationale: Given the structural similarity to 2-phenylpiperidines, the primary hypothesis is inhibition of Dopamine (DAT) or Norepinephrine (NET) Transporters. Method:Fluorescent Substrate Uptake (ASP+).[1][2][3] This method replaces radioactive

-dopamine with a fluorescent analog, allowing real-time kinetic monitoring.[1]

Materials

- Cells: HEK293 stably expressing hDAT, hNET, or hSERT.[1]
- Tracer: ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide).[1] A fluorescent organic cation substrate.[1][2]
- Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Glucose.

Protocol: Kinetic Fluorescence Uptake

- Preparation: Seed transporter-expressing cells in black-walled, clear-bottom 96-well plates (Poly-D-Lysine coated).
- Pre-incubation: Remove media and wash with KRH buffer.[1] Add 100 μ L of **2-(4-Ethylphenyl)azepane** (various concentrations) dissolved in KRH. Incubate 10 mins at 37°C.
 - Control: Use Cocaine (10 μ M) or Mazindol as a full block control.[1]
- Substrate Addition: Inject ASP+ (Final concentration 2-5 μ M).
- Measurement: Immediately read fluorescence on a kinetic plate reader.
 - Excitation: 475 nm
 - Emission: 609 nm[1]
 - Duration: Read every 30 seconds for 15 minutes.

Data Analysis

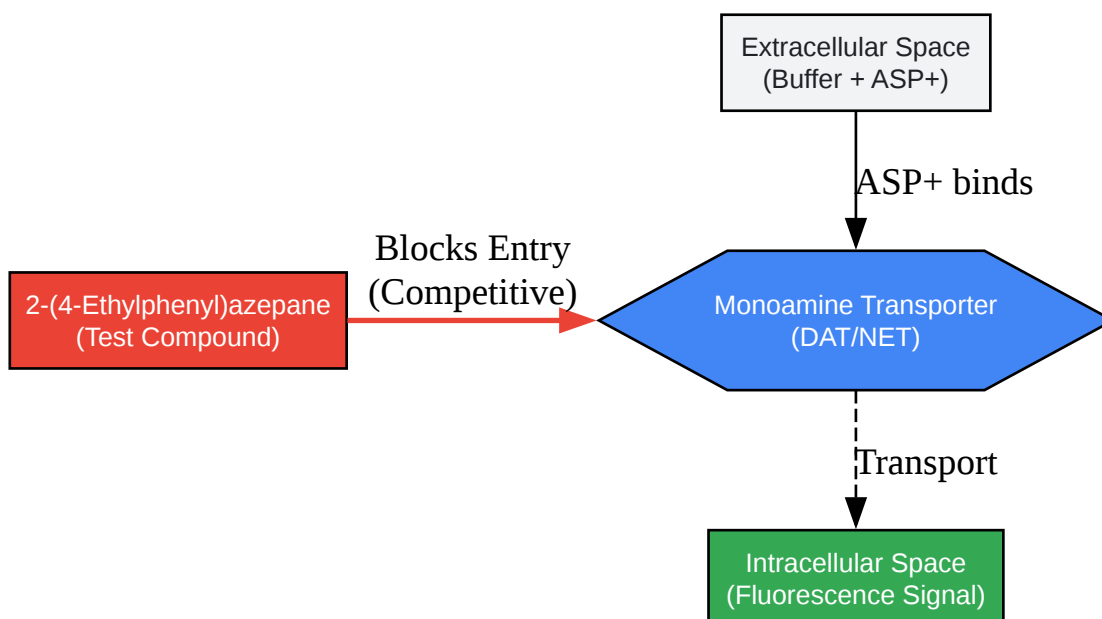
Calculate the Slope of Uptake (RFU/min) during the linear phase (0–5 mins). Normalize slope to Vehicle Control (100% Uptake). Plot % Inhibition vs. Log[Compound] to determine

Interpretation:

- High Inhibition: Indicates the compound acts as a reuptake inhibitor (Stimulant-like).[1]

- No Inhibition: Suggests the compound may act via alternative mechanisms (e.g., Release or Receptor Agonism).

Mechanism Diagram



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Figure 2: Mechanism of ASP+ competitive inhibition assay. The azepane blocks the transporter, reducing intracellular fluorescence.

Metabolic Stability (Microsomal Assay)

The ethyl group is a metabolic "soft spot" susceptible to oxidation.

Protocol:

- Incubate 1 μ M compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH (1 mM).[1]
- Sample at 0, 15, 30, and 60 minutes.
- Quench with ice-cold Acetonitrile containing Internal Standard.
- Analyze via LC-MS/MS to determine intrinsic clearance (

) and half-life (

).[1]

- Look for: Hydroxylation of the ethyl chain (M+16) or N-dealkylation.

Summary of Experimental Parameters

Parameter	Specification	Rationale
Solvent Vehicle	DMSO (Anhydrous)	Essential for lipophilic ethyl-phenyl amines.[1]
Max Assay DMSO	0.1%	Higher levels permeabilize membranes, skewing uptake data.[1]
Primary Assay	ASP+ Uptake (Fluorescent)	Non-radioactive proxy for Dopamine/Norepinephrine transport.[1][3]
Reference Standard	Methylphenidate / Cocaine	Structurally relevant controls for 2-substituted heterocycles. [1]
Detection Mode	Kinetic Fluorescence	End-point assays miss rapid uptake dynamics.[1]

References

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